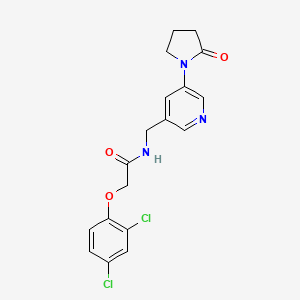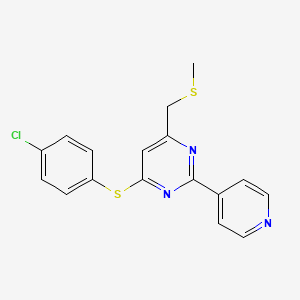
2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical procedures aimed at introducing specific functional groups to achieve desired properties. For instance, the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, explores the variants in N-acyl, N-alkyl, and amino functions to achieve potent biological activities (Barlow et al., 1991). Another example includes the synthesis of compounds derived from the indibulin and combretastatin scaffolds, indicating a multistep reaction process to achieve targeted cytotoxic activity against cancerous cell lines (Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into the arrangement of atoms and the spatial orientation of functional groups. Studies like the synthesis and crystal structure analysis of related compounds provide valuable data on the molecular geometry, confirming the structure through elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore their reactivity channels, including oxidation reactions and the potential for forming new compounds through chemical transformations. Research on the chemical oxidation of related compounds has revealed multiple products, indicating diverse reactivity channels that depend on the oxidant and reaction conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the behavior of these compounds under various conditions. Detailed analysis of crystal structures, for example, helps in understanding the compound's stability, packing, and intermolecular interactions, which directly influence its physical properties (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical reactions, are essential aspects of chemical research. The study of oxidation reactivity channels of similar compounds, as well as their reactions with other chemicals, provides insights into their chemical behavior and potential applications (Pailloux et al., 2007).
Scientific Research Applications
Oxidation Reactivity and Synthetic Applications
Research on similar structures to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide has shown that such compounds can undergo various chemical reactions, yielding a range of products depending on the oxidant and reaction conditions. This reactivity is crucial for synthesizing novel organic compounds with potential applications in drug development and materials science (Pailloux et al., 2007).
Corrosion Inhibition
Derivatives of N-(pyridin-2-yl) acetamide, closely related to the chemical structure of interest, have been synthesized and evaluated as corrosion inhibitors. These compounds exhibit promising inhibition efficiencies, which could be valuable for protecting metals and alloys in various industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Compounds synthesized from starting materials similar to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide have shown antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections (Hossan et al., 2012).
Antioxidant Activity
The antioxidant properties of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide have been explored, indicating potential applications in preventing oxidative stress-related diseases (Nguyen et al., 2022).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-13-3-4-16(15(20)7-13)26-11-17(24)22-9-12-6-14(10-21-8-12)23-5-1-2-18(23)25/h3-4,6-8,10H,1-2,5,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFXGDUNKRFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)

